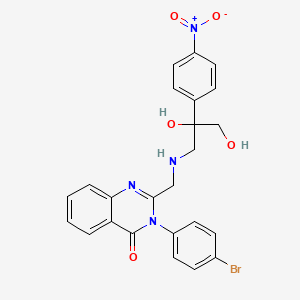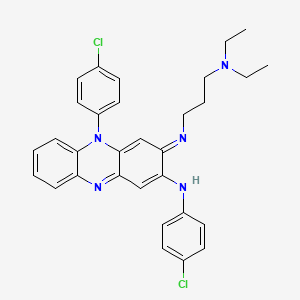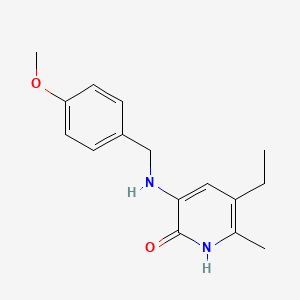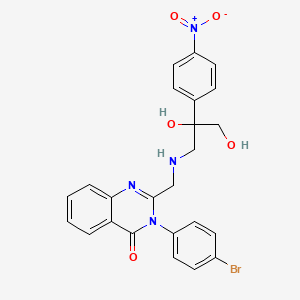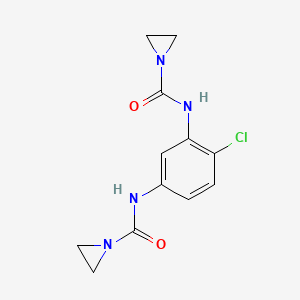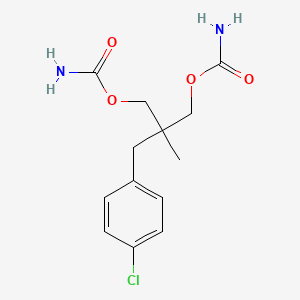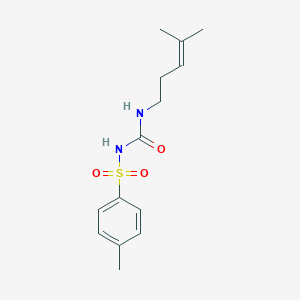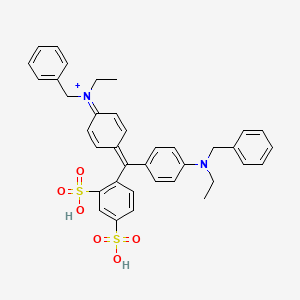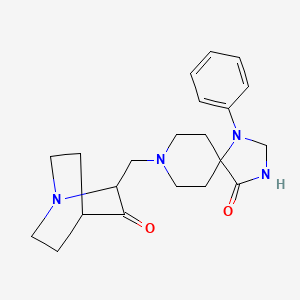
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the quinuclidinyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives
- Quinuclidinyl compounds
- Phenyl-substituted spirocyclic compounds
Uniqueness
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is unique due to its specific combination of structural features, including the spirocyclic core, quinuclidinyl group, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
102505-01-1 |
|---|---|
Formule moléculaire |
C21H28N4O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
8-[(3-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H28N4O2/c26-19-16-6-10-24(11-7-16)18(19)14-23-12-8-21(9-13-23)20(27)22-15-25(21)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,22,27) |
Clé InChI |
LZCWOTBYMUFATH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(=O)C2CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


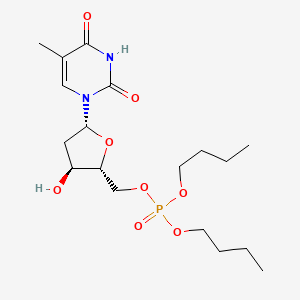
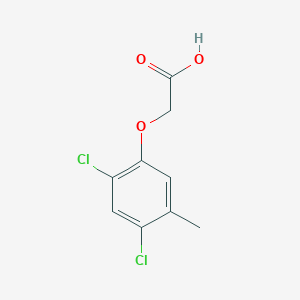

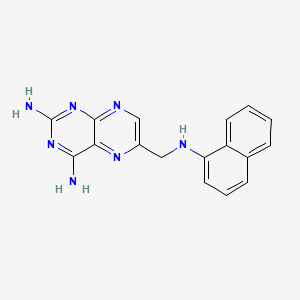

![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)
